o-Toluoyl-5-hydroxy Omeprazole Sulfide
Description
o-Toluoyl-5-hydroxy Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor (PPI). This compound is structurally characterized by the presence of an o-toluoyl group and a hydroxyl substitution at the 5-position of the benzimidazole ring (Figure 1). Its synthesis involves enzymatic or chemical modification of Omeprazole Sulfide, an intermediate in Omeprazole metabolism, through hydroxylation and subsequent conjugation with o-toluoyl groups . The compound serves as an analytical standard in pharmacokinetic and metabolic studies, aiding in the quantification of Omeprazole-related metabolites .
Properties
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJIZEQSBXNIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676165 | |
| Record name | (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-78-3 | |
| Record name | (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioether Formation
The thioether linkage is established via nucleophilic substitution, where the thiol group of 5-methoxy-1H-benzimidazole-2-thiol attacks the methylene carbon of 4-methoxy-3,5-dimethyl-2-pyridinylmethanol. This reaction typically employs toluene as a solvent and diisopropylethylamine (DIPEA) as a base to deprotonate the thiol group, enhancing nucleophilicity.
Key Reaction Parameters:
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Temperature: 25–35°C
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Catalyst: Titanium(IV) isopropoxide (0.1–0.3 equiv)
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Oxidizing Agent: Cumene hydroperoxide (1.1 equiv)
Introduction of the o-Toluoyl Group
The o-toluoyl moiety is introduced via esterification or acylation reactions. This step modifies the hydroxyl group at the 5-position of the benzimidazole ring, enhancing the compound’s metabolic stability.
Acylation with o-Toluoyl Chloride
The hydroxyl group undergoes acylation using o-toluoyl chloride in anhydrous dichloromethane (DCM). Triethylamine (TEA) is added to scavenge HCl, preventing side reactions.
Optimized Conditions:
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Molar Ratio: 1:1.2 (hydroxyl group:toluoyl chloride)
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Reaction Time: 4–6 hours at 0–5°C
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3)
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Purity: >98% (HPLC)
Hydroxylation at the 5-Position
The hydroxyl group at the 5-position is introduced via oxidative demethylation or direct hydroxylation. Industrial protocols favor enzymatic hydroxylation for stereoselectivity, while laboratory-scale methods use metal-catalyzed oxidation.
Metal-Catalyzed Oxidation
Molybdenyl acetylacetonate (Mo(acac)₂) in methanol/water mixtures at 0–5°C selectively hydroxylates the 5-methoxy group. Hydrogen peroxide (35%) serves as the oxidizing agent.
Representative Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 3% w/w |
| Reaction Time | 3 hours |
| Yield | 91–92% |
| Purity | >98% (HPLC) |
This method minimizes sulfone formation (<0.2%), a common side reaction during oxidation.
Sulfide Group Stabilization and Purification
The sulfide group in this compound is prone to oxidation, necessitating inert atmosphere handling and antioxidant additives (e.g., ascorbic acid). Final purification involves recrystallization from methyl ethyl ketone (MEK) or toluene/methanol mixtures.
Recrystallization Protocol
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Dissolve crude product in MEK at 50°C.
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Cool to 10–15°C and add methanolic potassium hydroxide (1:1 molar ratio).
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Filter and wash with cold MEK.
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Dry under vacuum at 40–45°C for 6–8 hours.
Outcome:
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Crystalline Form: Monoclinic
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Purity: 99.7% (HPLC)
Comparative Analysis of Synthetic Routes
The table below contrasts laboratory-scale and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Catalyst | Mo(acac)₂ | Titanium(IV) isopropoxide |
| Solvent | Methanol/water | Toluene |
| Yield | 91–92% | 74–79% |
| Purity | >98% | 96–97% |
| Cost | High | Low |
Industrial processes prioritize cost-effectiveness and scalability, while laboratory methods focus on purity and stereochemical control.
Challenges and Optimization Strategies
Sulfone Formation Mitigation
Sulfone derivatives are the primary impurities (up to 2.67% in early protocols). Strategies to suppress sulfone formation include:
Chemical Reactions Analysis
o-Toluoyl-5-hydroxy Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfoxide back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
o-Toluoyl-5-hydroxy Omeprazole Sulfide has several scientific research applications:
Biology: The compound can be used to investigate the biological pathways and mechanisms of action of omeprazole and its metabolites.
Medicine: Research involving this compound can contribute to the development of new drugs and therapies based on omeprazole derivatives.
Mechanism of Action
The mechanism of action of o-Toluoyl-5-hydroxy Omeprazole Sulfide involves its role as an intermediate in the metabolism of omeprazole. Omeprazole is a proton pump inhibitor that reduces gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in the stomach lining. The hydroxylation and other modifications of omeprazole sulfide can affect its binding affinity and activity, providing insights into the molecular targets and pathways involved in its pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, metabolic pathways, and pharmacological activities of o-Toluoyl-5-hydroxy Omeprazole Sulfide and related compounds:
Pharmacological and Metabolic Insights
- Enzyme Inhibition: Omeprazole Sulfide: Unlike Omeprazole, the sulfide derivative cannot form the sulfenamide intermediate required for covalent binding to H+/K+ ATPase. It competes with Omeprazole for binding sites, reducing its inhibitory efficacy by 50% at 10 mM concentrations . 5-O-Desmethyl Omeprazole Sulfide: This compound acts as a covalent inhibitor of H+/K+ ATPase, forming disulfide bonds with cysteine residues in the enzyme’s α-subunit .
Metabolic Pathways :
Synthetic Challenges :
- Omeprazole Sulfide : Synthesized via nucleophilic substitution using 2-mercapto-5-methoxybenzene imidazole and 2-chloromethyl-4-methoxy-3,5-lutidine. Purification requires precise crystallization to ensure purity .
- This compound : Requires additional steps, such as enzymatic hydroxylation and o-toluoyl conjugation, increasing synthesis complexity .
Solubility and Physicochemical Properties
- Omeprazole Sulfide: Solubility data in organic solvents (ethanol, acetone, methanol) have been extensively studied, with temperature-dependent crystallization critical for purification .
- This compound: No solubility data are available, highlighting a research gap. Its hydrophilicity is expected to differ due to the hydroxyl and toluoyl groups.
Analytical and Clinical Relevance
- This compound : Used as an analytical standard to quantify metabolites in pharmacokinetic studies .
- 5-Hydroxy Omeprazole: A major metabolite used to assess CYP2C19 activity, with stereoselective metabolic ratios aiding in phenotyping .
- Omeprazole Sulfone : Monitored in drug formulations to ensure purity and stability .
Biological Activity
o-Toluoyl-5-hydroxy Omeprazole Sulfide is a derivative of omeprazole, a widely used proton pump inhibitor (PPI) known for its ability to reduce gastric acid secretion. This compound is primarily studied for its biological activity, particularly in relation to the metabolism and pharmacokinetics of omeprazole and its metabolites. Understanding its biological activity is crucial for developing new therapeutic strategies and enhancing existing drug formulations.
The biological activity of this compound is closely linked to its role as an intermediate in the metabolism of omeprazole. As a PPI, omeprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric epithelium, thereby reducing gastric acid production. The sulfide derivative may influence the binding affinity and activity of omeprazole through hydroxylation and other metabolic modifications, providing insights into its pharmacological effects.
Biological Pathways
Research indicates that this compound can be utilized to investigate various biological pathways associated with omeprazole metabolism. This includes studying interactions with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are responsible for the hydroxylation of omeprazole. The compound's influence on these pathways can help elucidate the mechanisms underlying drug metabolism and potential side effects .
Pharmacokinetics
Pharmacokinetic studies have shown that the metabolism of omeprazole and its derivatives, including this compound, can be significantly affected by various factors such as dietary components (e.g., grapefruit juice) and genetic polymorphisms in metabolizing enzymes. For instance, grapefruit juice has been shown to decrease the area under the plasma concentration-time curve (AUC) for omeprazole sulphone, indicating altered metabolism in vivo .
Case Studies
Several studies have explored the biological activity of omeprazole derivatives:
- Grapefruit Juice Interaction : A crossover study demonstrated that grapefruit juice reduced the AUC of omeprazole sulphone by approximately 20%, highlighting how dietary factors can influence drug metabolism .
- CYP2C19 Polymorphism : Research has shown that individuals with different CYP2C19 genotypes exhibit varied pharmacokinetic profiles for omeprazole and its metabolites. Extensive metabolizers (EMs) and poor metabolizers (PMs) show significant differences in the elimination rates of omeprazole sulphone, with PMs exhibiting a longer half-life .
- Therapeutic Applications : Investigations into the anticancer properties of PPIs suggest that metabolites like 5-hydroxy lansoprazole sulfide may have enhanced activity against fatty acid synthase (FASN), a target in cancer therapy. This raises questions about whether similar activities could be observed with this compound .
Data Table: Summary of Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
